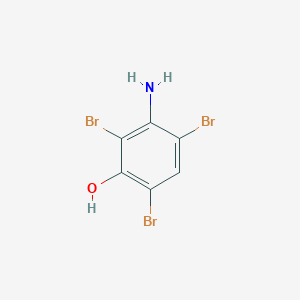

3-Amino-2,4,6-tribromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2,4,6-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWCHTASGVKLLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Classical and Historical Synthetic Approaches to 3-Amino-2,4,6-tribromophenol

The traditional synthesis of this compound relies on the direct bromination of 3-aminophenol (B1664112), a process first reported in the early 20th century.

The synthesis of this compound from 3-aminophenol is a classic example of electrophilic aromatic substitution. researchgate.net The regioselectivity of the reaction is dictated by the directing effects of the amino (-NH2) and hydroxyl (-OH) groups already present on the benzene (B151609) ring. Both of these functional groups are strong activating groups and ortho-, para-directors. This means they direct incoming electrophiles (in this case, bromine) to the positions ortho and para relative to themselves.

In 3-aminophenol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. Similarly, the positions ortho and para to the amino group are C2, C4, and C6. The confluence of these directing effects strongly activates these three positions for electrophilic attack, leading to the formation of the 2,4,6-tribrominated product. The synthesis of this compound from 3-aminophenol was described by Bamberger as early as 1915. researchgate.net While the combined directing effects favor substitution at C2, C4, and C6, steric hindrance between the two meta-substituents could potentially be a factor at the C2 position. researchgate.net However, the activating power of the groups typically overcomes this hindrance, allowing for tribromination. researchgate.net

Optimizing the reaction conditions is crucial for achieving high yields and purity. Key parameters include solvent, temperature, and pH.

Solvent: Acetonitrile (B52724) has been identified as a promising solvent for bromination reactions due to its ability to offer good solubility for reagents. newera-spectro.com

pH: The acidity of the reaction medium significantly influences the reaction. As the electrophilic substitution proceeds, protons (H+) are released, making the solution more acidic. researchgate.net This can lead to the protonation of the amino group to form an ammonium (B1175870) ion (-NH3+), which is a deactivating, meta-directing group. researchgate.net This deactivation can slow down the reaction. researchgate.net Studies on the bromination of phenols have shown that optimal reactivity is often observed in acidic media, with specific pH values (e.g., pH 3 or 4) yielding the best results depending on the brominating system used. chemrxiv.org

Temperature: The reaction temperature can affect the rate of reaction. For instance, in related brominations, temperatures are controlled to manage the reaction's exothermicity and prevent side reactions.

Table 1: Optimized Conditions for Bromination of a Phenolic Compound

| Entry | Solvent | Brominating Reagent (Equivalents) | Temperature | Additive (Equivalents) |

| 1 | CH3CN | NBS (1.0) | 25-30 °C | - |

Note: This table is illustrative of general optimization strategies for phenol (B47542) bromination as found in the literature. newera-spectro.com NBS stands for N-bromosuccinimide.

A variety of brominating reagents can be employed for the synthesis of bromophenols. The choice of reagent can impact the reaction's efficiency and selectivity.

Molecular Bromine (Br2): This is the traditional reagent for phenol bromination. Phenols are highly activated, and their reaction with bromine water readily produces 2,4,6-tribromophenol (B41969). researchgate.netchemrxiv.org

N-Bromosuccinimide (NBS): NBS is a common and milder alternative to liquid bromine. beilstein-journals.orgcambridgescholars.com It can serve to generate and maintain a low concentration of bromine during the reaction. newera-spectro.com

Dibromoisocyanuric acid (DBI): This reagent is reported to be a mild and highly effective brominating agent, sometimes showing superior ability compared to NBS. tcichemicals.com

Catalytic Systems: While the high reactivity of 3-aminophenol often precludes the need for a strong catalyst, Lewis acids like AlBr3 can be used to increase the effective concentration of the bromine electrophile (Br+), thereby speeding up the reaction. researchgate.net

Table 2: Comparison of Common Brominating Reagents

| Reagent | Abbreviation | Characteristics |

| Molecular Bromine | Br2 | Highly reactive, traditional reagent. |

| N-Bromosuccinimide | NBS | Milder source of electrophilic bromine, commonly used. newera-spectro.combeilstein-journals.org |

| Dibromoisocyanuric acid | DBI | Mild and highly effective, can be superior to NBS. tcichemicals.com |

Innovative and Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly methods for bromination reactions. These approaches aim to reduce solvent waste and utilize less hazardous reagents.

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a promising solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique can lead to shorter reaction times and simpler purification processes. While specific examples detailing the mechanochemical synthesis of this compound are not prevalent, the methodology has been successfully applied to a wide range of organic reactions, including C-N bond formation and the synthesis of aryl halides. nih.govrsc.org Applying this solvent-free milling method could significantly reduce the environmental impact of the synthesis.

The development of greener synthetic routes often involves replacing hazardous reagents with more benign alternatives. unife.itrsc.org

In-situ Bromine Generation: One environmentally clean procedure involves the in-situ generation of the active halogen. A system using an aqueous hydrohalic acid (like HBr) and hydrogen peroxide (H2O2) can be used for the bromination of aromatic compounds. researchgate.net This method avoids the direct use of hazardous molecular bromine. researchgate.net An environmentally friendly production method for 2,4,6-tribromophenol uses phenol and hydrobromic acid with hydrogen peroxide as the oxidant, achieving high purity and yield without producing hydrogen bromide as a byproduct. google.com

Photoredox Catalysis: Visible-light photoredox catalysis represents a mild and efficient methodology for the bromination of phenols. beilstein-journals.org In this approach, a photoredox catalyst, such as Ru(bpy)3Cl2, is excited by visible light. The excited catalyst can then oxidize a bromide source (Br-) to generate bromine in situ for the reaction. beilstein-journals.org This method avoids the use of highly toxic and volatile liquid bromine and proceeds under mild conditions. beilstein-journals.org

Strategies for Sustainable Synthesis and Waste Minimization

The industrial synthesis of aminophenols has traditionally involved methods that can generate significant waste and utilize harsh conditions. For instance, the reduction of nitrophenols using iron powder in acidic conditions is a common route that produces substantial amounts of iron sludge, leading to complicated and costly waste disposal challenges google.com. In the pursuit of greener and more sustainable chemical processes, alternative synthetic strategies have been developed to mitigate these environmental concerns.

A notable advancement in the synthesis of related compounds, such as 3-amino-4-bromophenol, involves replacing the traditional iron powder reduction with a catalytic system. One such improved method utilizes a ferric oxide catalyst in conjunction with hydrazine hydrate to reduce the nitro group google.com. This catalytic approach offers several advantages, including milder reaction conditions (50-100°C), operational simplicity, and higher product yields. Crucially, it avoids the formation of large quantities of metallic waste, aligning with the principles of green chemistry by minimizing pollution and improving atom economy. This methodology represents a more sustainable pathway that is better suited for industrialized production google.com.

The table below compares the traditional reduction method with a more sustainable, catalytic alternative, highlighting the key differences in reagents, conditions, and environmental impact.

| Feature | Traditional Method (e.g., Iron Reduction) | Sustainable Method (e.g., Catalytic Hydrazine Reduction) |

| Reducing Agent | Iron powder | Hydrazine hydrate |

| Catalyst | None (stoichiometric reagent) | Ferric oxide |

| Reaction Conditions | Acidic medium | 50-100°C |

| Byproducts/Waste | Large quantities of iron sludge | Gaseous nitrogen, water |

| Post-Processing | Complicated separation and waste disposal | Simpler workup |

| Environmental Impact | High, significant solid waste generation | Low, reduced pollution |

Derivatization Strategies and Functionalization of this compound

This compound possesses two primary reactive sites: a phenolic hydroxyl (-OH) group and an aromatic amino (-NH2) group. This dual functionality makes it a valuable precursor for a wide range of chemical transformations. However, the similar reactivity of these groups presents a challenge for selective modification. Direct reactions like alkylation often yield a mixture of O-substituted, N-substituted, and N,O-disubstituted products, necessitating complex purification procedures umich.edu. Consequently, derivatization strategies frequently employ protecting groups or specific reaction conditions to achieve regioselectivity.

Selective Alkylation of Phenolic Hydroxyl and Amino Groups

O- and N-alkylated aminophenols are crucial intermediates in the synthesis of pharmaceuticals and chiral ligands umich.edu. To overcome the challenge of non-selective alkylation, specific multi-step procedures have been established for aminophenols. umich.eduresearchgate.net

Selective O-Alkylation: A common strategy for the selective alkylation of the hydroxyl group involves the temporary protection of the more nucleophilic amino group. This can be achieved by reacting the aminophenol with an aldehyde, such as benzaldehyde, to form a Schiff base (imine). With the amino group protected, the phenolic hydroxyl can be alkylated using an alkyl halide in the presence of a base like potassium carbonate. The final step involves the hydrolysis of the imine, typically under acidic conditions, to regenerate the amino group and yield the desired O-alkylated product. umich.eduresearchgate.net

Selective N-Alkylation: Conversely, selective N-alkylation can be accomplished through a one-pot reductive amination process. umich.eduresearchgate.net In this method, the aminophenol is first condensed with an aldehyde to form an imine in situ. The subsequent addition of a reducing agent, such as sodium borohydride, reduces the imine to a secondary amine, resulting in the N-alkylated aminophenol. umich.eduresearchgate.net This approach is efficient and generally provides good to excellent yields. umich.eduresearchgate.net

The following table summarizes these selective alkylation strategies applicable to aminophenol scaffolds.

| Alkylation Target | Strategy | Key Reagents | Intermediate | Final Product |

| Phenolic -OH | Amino Group Protection | 1. Benzaldehyde2. Alkyl halide, K₂CO₃3. Acid (hydrolysis) | Phenylmethyleneaminophenol | O-Alkylated Aminophenol (Alkoxyaniline) |

| Amino -NH₂ | Reductive Amination | 1. Aldehyde2. Sodium borohydride | Imine (in situ) | N-Alkylated Aminophenol |

Introduction of Other Functional Groups via Reaction Mechanisms

Beyond alkylation, the functional groups of this compound can undergo a variety of other transformations to introduce new chemical moieties. These reactions expand its utility as a synthetic intermediate.

Acylation and Esterification: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. Similarly, the phenolic hydroxyl group can be acylated to form esters. These reactions are fundamental for installing carbonyl-containing functional groups.

Diazotization: The primary aromatic amino group is susceptible to diazotization upon treatment with nitrous acid (generated from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate. It can be subjected to a wide array of Sandmeyer-type reactions to introduce functionalities such as -Cl, -Br, -CN, or -OH, or it can be used in azo coupling reactions to form azo dyes.

Derivatization for Analysis: In analytical chemistry, derivatization is used to modify analytes to enhance their detection. actascientific.com Reagents that react with amino groups can be used to functionalize this compound. Examples include 9-Fluorenyl methyl chloroformate (FMOC-Cl) and 2,4-Dinitrofluorobenzene (DNFB), which introduce chromophoric or fluorophoric tags, demonstrating the reactivity of the amino group towards specific electrophilic reagents. creative-proteomics.com

Synthesis of Analogues and Complex Molecular Scaffolds Utilizing this compound as a Building Block

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules and analogues of natural products. mdpi.com The presence of multiple reactive sites—the amino group, the hydroxyl group, and three bromine atoms—offers numerous possibilities for constructing intricate molecular architectures.

Heterocycle Synthesis: The amino and hydroxyl groups can participate in cyclization reactions with appropriate bifunctional reagents to form various heterocyclic ring systems.

Cross-Coupling Reactions: The three bromine atoms on the aromatic ring serve as handles for metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) can be employed to form new carbon-carbon and carbon-heteroatom bonds. This allows for the systematic extension of the molecular scaffold, enabling the synthesis of a diverse library of analogues with potentially novel biological or material properties. For example, the use of amino-substituted acetophenones as starting blocks has been shown to provide access to a wide variety of bioactive compounds derived from flavones, aurones, and quinolones. mdpi.com The tribrominated aminophenol core offers a platform for creating highly substituted derivatives through sequential and regioselective cross-coupling strategies.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis and Interpretation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and vibrational modes.

For 3-Amino-2,4,6-tribromophenol, the FT-IR spectrum is expected to be characterized by absorption bands arising from the hydroxyl (-OH), amino (-NH₂), and substituted benzene (B151609) ring moieties. The presence of heavy bromine atoms will also influence the spectrum, particularly in the lower frequency "fingerprint" region.

Key expected FT-IR absorption bands for this compound include:

O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, likely broadened due to hydrogen bonding.

N-H Stretching: The amino group should exhibit two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typical for C-H stretching in the benzene ring.

C=C Aromatic Ring Stretching: Several bands of varying intensity are predicted in the 1450-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

N-H Bending: A medium to strong band is expected around 1600-1650 cm⁻¹, arising from the scissoring deformation of the -NH₂ group.

C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region is indicative of the C-O stretching of the phenolic hydroxyl group.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected to appear in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The vibrations of the carbon-bromine bonds will give rise to strong absorptions in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| N-H Asymmetric Stretch | ~3400 | Medium |

| N-H Symmetric Stretch | ~3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |

| N-H Bend (Scissoring) | 1600-1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Variable |

| C-N Stretch | 1250-1360 | Medium-Strong |

| C-O Stretch | 1200-1260 | Strong |

| C-Br Stretch | 500-700 | Strong |

Raman and Surface-Enhanced Raman Scattering (SERS) Investigations

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals.

The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes and the C-Br stretching vibrations. Symmetrical vibrations, which might be weak in the IR spectrum, could be prominent in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. SERS investigations could provide more detailed information about the orientation of the molecule on the surface and allow for the detection of very low concentrations.

Detailed Assignments of Fundamental Vibrational Modes and Potential Energy Distribution (PED) Analysis

A detailed assignment of the fundamental vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and their corresponding atomic motions. Potential Energy Distribution (PED) analysis is then used to quantify the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For a molecule like this compound, a PED analysis would be crucial for untangling the complex vibrations in the fingerprint region where C-C, C-O, C-N, and C-Br vibrations overlap. For instance, a PED analysis of the related 2,4,6-tribromophenol (B41969) has provided detailed assignments for its vibrational modes. colab.ws A similar theoretical study on monohalogenated phenols has also demonstrated the utility of PED in assigning vibrational spectra. nih.govumn.edu

| Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (PED) Contribution (%) |

|---|---|---|

| ~3400 | ν(O-H) | ν(O-H) (98%) |

| ~1600 | Ring ν(C=C) + δ(N-H) | ν(C=C) (55%), δ(N-H) (30%) |

| ~1250 | ν(C-O) + δ(C-H) | ν(C-O) (60%), δ(C-H) (25%) |

| ~1000 | Ring Breathing | Ring deformation (80%) |

| ~600 | ν(C-Br) + Ring def. | ν(C-Br) (70%), Ring deformation (20%) |

Note: This is an illustrative table based on general principles and data for similar compounds. ν = stretching, δ = bending, def. = deformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR for Structural Confirmation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

In the ¹H NMR spectrum of this compound, the following signals are expected:

Aromatic Proton: The single proton on the aromatic ring (at the C5 position) would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atoms.

Amino Protons: The two protons of the amino group (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Hydroxyl Proton: The proton of the hydroxyl group (-OH) would also typically appear as a broad singlet, with its chemical shift being highly dependent on experimental conditions.

Carbon (¹³C) NMR and Other Heteronuclear NMR Analyses

Carbon (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, six distinct signals would be expected, one for each of the six carbon atoms in the benzene ring, as they are all in unique chemical environments.

The chemical shifts of the carbon signals would be influenced by the attached substituents:

Carbon attached to -OH (C1): This carbon would be significantly deshielded and appear at a downfield chemical shift.

Carbons attached to -Br (C2, C4, C6): These carbons would have their chemical shifts influenced by the electronegativity and heavy atom effect of bromine.

Carbon attached to -NH₂ (C3): This carbon's chemical shift would be affected by the electron-donating nature of the amino group.

Carbon attached to -H (C5): This carbon would likely be the most shielded of the ring carbons.

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C5-H | ~7.0-7.5 | Singlet |

| ¹H | -NH₂ | Variable (broad) | Singlet |

| ¹H | -OH | Variable (broad) | Singlet |

| ¹³C | C1-OH | ~150-160 | - |

| ¹³C | C2-Br | ~110-120 | - |

| ¹³C | C3-NH₂ | ~140-150 | - |

| ¹³C | C4-Br | ~115-125 | - |

| ¹³C | C5-H | ~120-130 | - |

| ¹³C | C6-Br | ~105-115 | - |

Note: These are predicted chemical shift ranges based on substituent effects and data for similar compounds. Actual values may vary.

Further structural confirmation could be obtained from two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which would establish the connectivity between protons and carbons in the molecule.

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound nih.gov.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with high accuracy. It can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound (C₆H₄Br₃NO), the calculated monoisotopic mass is 342.78430 Da guidechem.com. HRMS analysis would provide an experimental mass measurement with precision in the parts-per-million (ppm) range. This high accuracy allows for the unambiguous confirmation of the molecular formula, as it would differentiate C₆H₄Br₃NO from other potential elemental compositions that might have a similar integer mass.

Table 2: Accurate Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₄Br₃NO |

| Nominal Mass | 343 Da |

| Monoisotopic Mass (Calculated) | 342.78430 Da guidechem.com |

| Characteristic Isotope Pattern | A distinctive pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). |

Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and the resulting fragment ions are analyzed to elucidate the structure of the original molecule wikipedia.org. In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID) wikipedia.org. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure.

For aromatic amines and halogenated compounds, fragmentation often proceeds through characteristic pathways youtube.commiamioh.edu. The expected fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br): A common fragmentation for halogenated compounds.

Loss of hydrogen bromide (HBr): Elimination of HBr from the molecular ion.

Loss of carbon monoxide (CO): Characteristic of phenols, involving rearrangement.

Alpha-cleavage: Cleavage of the bond adjacent to the amino group, which is a common fragmentation pattern for amines youtube.commiamioh.edu.

Sequential loss of bromine atoms: Stepwise loss of the three bromine atoms.

Analysis of these fragmentation pathways allows for the confirmation of the presence of the phenol, amine, and tribromo-substituted aromatic ring functionalities.

Table 3: Plausible MS/MS Fragment Ions of this compound

| Proposed Fragment | Formula | Mass (Da) | Proposed Loss |

|---|---|---|---|

| [M-Br]⁺ | C₆H₄Br₂NO⁺ | 265 | •Br |

| [M-HBr]⁺ | C₆H₃Br₂NO⁺ | 264 | HBr |

| [M-Br-CO]⁺ | C₅H₄Br₂N⁺ | 237 | •Br, CO |

| [M-Br₂]⁺ | C₆H₄BrNO⁺ | 186 | 2 x •Br |

| [M-Br₂-CO]⁺ | C₅H₄BrN⁺ | 158 | 2 x •Br, CO |

Note: Masses are calculated using the most abundant isotopes.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid thepharmajournal.comnih.gov.

Single-crystal X-ray diffraction analysis provides detailed and highly accurate information about the molecular geometry in the solid state carleton.edu. This technique can precisely determine bond lengths, bond angles, and torsion angles. For this compound, a successful crystallographic analysis would reveal:

The planarity of the benzene ring.

The precise C-C, C-N, C-O, and C-Br bond lengths and the C-C-C bond angles within the aromatic ring.

The orientation of the amino and hydroxyl substituents relative to the plane of the ring.

Intermolecular interactions, such as hydrogen bonding involving the -NH₂ and -OH groups, which dictate how the molecules pack together in the crystal lattice.

This information is fundamental to understanding the molecule's structure-property relationships. While crystallographic data for 2-aminophenol (B121084) and 2,4,6-tribromophenol derivatives exist, specific structural information for this compound has not been reported nih.govresearchgate.netnih.gov.

The diffraction pattern obtained from a single crystal allows for the determination of its fundamental crystallographic parameters nih.gov.

Crystal System: This classifies the crystal based on the symmetry of its unit cell. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic ucl.ac.uk.

Space Group: This provides a detailed description of the symmetry elements within the crystal, including rotations, reflections, and translations. There are 230 possible space groups ucl.ac.ukwebmineral.com.

Unit Cell Parameters: These are the dimensions of the unit cell, the smallest repeating unit of the crystal lattice. They consist of the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

Table 4: Key Crystallographic Parameters (To Be Determined)

| Parameter | Description | Value for this compound |

|---|---|---|

| Crystal System | One of seven systems describing the lattice symmetry (e.g., monoclinic, orthorhombic). ucl.ac.uk | Not Reported |

| Space Group | Describes the symmetry of the crystal structure (e.g., P2₁/c). ucl.ac.ukwebmineral.com | Not Reported |

| Unit Cell Dimensions | Lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. | Not Reported |

| Volume (V) | The volume of the unit cell in ų. | Not Reported |

| Z | The number of molecules per unit cell. | Not Reported |

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Architectures

The molecular structure of this compound, featuring both a hydroxyl (-OH) and an amino (-NH2) group, suggests the prominent role of hydrogen bonding in its crystal lattice. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of a robust and intricate hydrogen-bonding network. It is highly probable that intermolecular O-H···N, N-H···O, and potentially N-H···N hydrogen bonds are present, creating chains, sheets, or more complex three-dimensional architectures.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

A Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

Based on the functional groups present, the fingerprint plot for this compound would be predicted to show significant contributions from the following contacts:

H···O/O···H contacts: Representing the strong hydrogen bonds involving the hydroxyl group.

H···N/N···H contacts: Corresponding to the hydrogen bonds involving the amino group.

H···Br/Br···H contacts: Indicating interactions between hydrogen atoms and the bromine substituents.

Br···Br contacts: Highlighting the presence of halogen-halogen interactions.

H···H contacts: Typically representing a large portion of the surface due to the abundance of hydrogen atoms.

C···H/H···C and C···C contacts: Related to van der Waals forces and potential π-π stacking.

The precise percentages of these contributions would provide a quantitative understanding of the hierarchy of intermolecular forces responsible for the stability of the crystalline structure. However, without experimental crystallographic data, these remain theoretical predictions.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the properties of substituted phenols and aromatic amines. mdpi.comkarazin.ua These methods offer a balance of computational cost and accuracy, making them suitable for studying relatively large molecules like 3-Amino-2,4,6-tribromophenol. researchgate.net Functionals such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly selected for such analyses to provide reliable predictions of molecular geometries and energies. researchgate.netmaterialsciencejournal.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the amino (-NH₂) and hydroxyl (-OH) functional groups. By systematically rotating these groups and performing energy calculations for each resulting conformer, a potential energy surface can be mapped. This analysis identifies the global minimum energy conformer, which is the most stable and predominant structure, as well as other local minima that may be accessible at different temperatures. nih.govresearchgate.net The stability of different conformers is influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups and steric hindrance from the bulky bromine atoms.

Table 1: Representative Optimized Geometrical Parameters (Theoretical) This table illustrates typical bond lengths and angles that would be determined for the key functional groups in this compound through DFT calculations.

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C-O (hydroxyl) | ~1.37 Å |

| Bond Length | C-N (amino) | ~1.39 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Angle | C-O-H | ~109° |

| Bond Angle | H-N-H | ~115° |

| Dihedral Angle | C-C-N-H | Variable (defines conformation) |

Note: These are representative values based on similar molecular structures; specific values would be obtained from a dedicated calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. karazin.uaresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the amino group, while the LUMO may be distributed across the aromatic system.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. rasayanjournal.co.in In this compound, negative potential is expected around the oxygen, nitrogen, and bromine atoms, while positive potential would be found near the hydrogen atoms of the hydroxyl and amino groups.

Table 2: Frontier Molecular Orbital Energy Data (Illustrative) This table presents hypothetical HOMO, LUMO, and energy gap values for this compound, calculated using a DFT method.

| Parameter | Energy (eV) | Implication |

| E(HOMO) | -5.8 eV | Electron donating capability |

| E(LUMO) | -1.2 eV | Electron accepting capability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and stability |

Note: These values are illustrative, based on typical results for similar aromatic compounds.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. However, theoretical calculations are typically performed under harmonic oscillator approximations, which can deviate from the anharmonic nature of real molecular vibrations.

To improve the accuracy of predicted spectra, a scaling factor is often applied to the calculated frequencies. This empirical correction helps to achieve better agreement between the theoretical and experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. researchgate.net Key vibrational modes for this compound would include the O-H and N-H stretching of the hydroxyl and amino groups, C-Br stretching, and various vibrations of the aromatic ring.

Computational methods are effective for determining key electronic properties that describe a molecule's response to an external electric field. researchgate.net

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an electric field.

Hyperpolarizability (β): This is a measure of the non-linear optical (NLO) response of a molecule. nih.gov Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The presence of both electron-donating (-NH₂, -OH) and electron-withdrawing (-Br) groups on the π-conjugated aromatic ring suggests that this compound could exhibit notable NLO properties. rasayanjournal.co.inajchem-a.com

Table 3: Calculated Electronic Properties (Illustrative) This table shows representative theoretical values for the electronic properties of this compound.

| Property | Calculated Value (a.u.) | Unit Conversion |

| Dipole Moment (μ) | ~2.5 Debye | - |

| Mean Polarizability (α) | ~120 a.u. | 1 a.u. = 0.1482 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | ~450 a.u. | 1 a.u. = 8.6393 x 10⁻³³ esu |

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Molecular Dynamics (MD) Simulations

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model atomic motions by solving Newton's equations of motion, providing a "movie" of how the molecule moves, flexes, and interacts with its environment. mdpi.com

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule's movements over nanoseconds or longer, researchers can observe transitions between different stable and meta-stable conformations. This provides a dynamic view of the molecule's flexibility and the relative populations of different conformers in a given environment (e.g., in a vacuum or in a solvent), complementing the static picture provided by geometry optimization. rasayanjournal.co.in

Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms of a molecule is fundamental to predicting its chemical transformations, stability, and potential for synthesis or degradation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them.

Theoretical studies on related compounds, such as aminophenols and chlorinated phenols, demonstrate the utility of these approaches. For instance, DFT calculations can be employed to investigate the stability and reactivity of aminophenol isomers, revealing how the relative positions of the amino and hydroxyl groups influence properties like ionization potential and bond dissociation energies (BDE). researchgate.netrjpn.org A study on aminophenol stability using the B3LYP/6-31G* level of theory found that the 3-regioisomer (analogous to the amino position in this compound) is typically less reactive and more stable compared to its 2- and 4-isomers. researchgate.net

Furthermore, computational models can elucidate the mechanisms of key reactions such as electrophilic substitution, oxidation, or thermal decomposition. The bromination of phenols, for example, is a classic electrophilic aromatic substitution reaction. youtube.com Ab initio calculations on the degradation of chlorinated phenols have successfully determined the activation energies for reactions like the abstraction of the hydroxyl hydrogen or the concerted elimination of carbon monoxide from the corresponding phenoxyl radical. nih.gov Such calculations are critical for understanding the thermal stability and environmental fate of halogenated phenols. For this compound, similar computational studies would be essential to predict its behavior in synthetic reactions or its degradation pathways, identifying the most likely points of attack and the energy barriers for these transformations.

The core of mechanistic studies lies in the identification of the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy (Ea) and, consequently, the reaction rate. DFT methods have proven effective in accurately locating transition state geometries and calculating their energies for a wide range of organic reactions. mdpi.com For a molecule like this compound, theoretical modeling could predict the transition states for reactions involving either the electron-donating amino and hydroxyl groups or the electron-withdrawing bromine atoms, providing a comprehensive picture of its chemical reactivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. These models are fundamental in toxicology, drug discovery, and environmental science for predicting the effects of new or untested chemicals.

For classes of compounds like substituted phenols, numerous QSAR models have been developed to predict their toxicity to various organisms. jst.go.jpnih.gov These models are typically built using multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANN) to establish a mathematical relationship between molecular descriptors and a measured biological endpoint (e.g., LC50, the concentration lethal to 50% of a test population). scholarsresearchlibrary.com

A common approach involves calculating a set of quantum chemical and physicochemical descriptors for a series of related phenols and correlating them with their experimentally determined toxicity. For instance, a statistically robust QSAR model for the acute toxicity of 31 substituted phenols to Rana japonica tadpoles was developed using a combination of descriptors, demonstrating the predictive power of this approach. nih.govscholarsresearchlibrary.com The resulting equations allow for the estimation of toxicity for other phenols, including this compound, based solely on their calculated structural descriptors.

Table 1: Example of a General QSAR Model for Phenol Toxicity This interactive table showcases a typical linear QSAR equation developed for predicting the toxicity of substituted phenols to an aquatic organism.

| Model Parameter | Value/Descriptor | Description |

| Dependent Variable | log(1/LC50) | The biological endpoint, representing toxicity. |

| Independent Variable 1 | c1 * log K(ow) | A hydrophobicity term, where log K(ow) is the n-octanol/water partition coefficient. |

| Independent Variable 2 | c2 * E(lumo) | An electronic term, where E(lumo) is the energy of the Lowest Unoccupied Molecular Orbital. |

| Independent Variable 3 | c3 * HOF | A thermodynamic term, representing the heat of formation. |

| Constant | c0 | The regression constant. |

| Equation | log(1/LC50) = c0 + c1logK(ow) + c2E(lumo) + c3*HOF | A multiparametric model combining key descriptors. nih.gov |

Note: c0, c1, c2, and c3 represent the regression coefficients determined from the statistical analysis.

The success of any QSAR model hinges on the selection of appropriate molecular descriptors—numerical values that encode structural information. For substituted phenols, research has consistently shown that two types of parameters are particularly dominant: hydrophobicity and electronic properties. jst.go.jpresearchgate.net

Hydrophobicity Descriptors: The most common descriptor is the logarithm of the n-octanol/water partition coefficient (log K_ow or log P). This value quantifies a molecule's lipophilicity, which governs its ability to cross biological membranes and accumulate in fatty tissues, processes critical to its bioavailability and toxicity. jst.go.jp

Electronic Descriptors: These parameters describe the electronic nature of the molecule and its substituents, influencing how it interacts with biological targets. Key electronic descriptors include:

Energy of the Lowest Unoccupied Molecular Orbital (E_lumo): This relates to the molecule's ability to accept electrons and is often correlated with reactivity as an electrophile. nih.gov

Heat of Formation (HOF): A measure of the molecule's thermodynamic stability. nih.gov

Hammett Sigma (σ) Constants: These quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. jst.go.jp

For this compound, the presence of three bulky bromine atoms would significantly increase its hydrophobicity (log P), while the interplay between the electron-donating amino/hydroxyl groups and the inductive effect of the bromines would create a complex electronic profile crucial for its biological activity.

Table 2: Key Molecular Descriptors for Halogenated Phenols in QSAR Studies This table summarizes important descriptors and their general influence on the biological activity and environmental fate of halogenated phenols.

| Descriptor Category | Descriptor Name | Symbol | Typical Influence on Toxicity/Reactivity |

| Hydrophobicity | Octanol-Water Partition Coefficient | log P / log K(ow) | Positive correlation; higher values often mean greater membrane permeability and bioaccumulation. jst.go.jp |

| Electronic | Energy of LUMO | E(lumo) | Negative correlation; lower energy indicates greater electrophilicity and potential for covalent interactions. nih.gov |

| Electronic | Hammett Constant | σ | Can be positive or negative depending on the reaction mechanism; reflects electronic effects of substituents. jst.go.jp |

| Steric | Molar Refractivity | MR | Often relates to the volume of the molecule and its ability to fit into a binding site. |

| Thermodynamic | Heat of Formation | HOF | Relates to molecular stability; can influence reactivity. nih.gov |

Molecular Docking Studies of this compound and its Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. sciencepublishinggroup.com It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Molecular docking simulations can identify the most probable binding pocket on a target protein for a ligand like this compound. The simulation software samples a large number of possible conformations and orientations of the ligand within the receptor's active site and uses a scoring function to estimate the binding affinity for each pose. This binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where more negative values indicate stronger, more favorable interactions.

A study investigating the binding of two related compounds, 4-bromophenol (B116583) and 2,4-dibromophenol (B41371), to Human Serum Albumin (HSA) provides an excellent model. acs.org Using fluorescence spectroscopy and molecular docking, the study determined the binding constants and identified the primary binding site. The results showed that 2,4-dibromophenol had a significantly higher binding affinity for HSA than 4-bromophenol, a finding attributed to its increased hydrophobicity and different interaction pattern. acs.org Docking simulations placed both molecules within subdomain IB of the HSA protein. acs.org For this compound, one would expect even stronger hydrophobic interactions due to the third bromine atom, potentially leading to a high binding affinity for proteins with suitable hydrophobic pockets.

Table 3: Binding Affinities of Bromophenols with Human Serum Albumin (HSA) This interactive table presents experimental and computational data for the binding of bromophenol analogues to the transport protein HSA, illustrating how binding affinity changes with structure.

| Compound | Binding Constant (K_a) at 310 K (M⁻¹) | Calculated Binding Energy (kcal/mol) | Primary Binding Forces |

| 4-Bromophenol | 2.66 × 10³ | -6.21 | Van der Waals, Hydrogen Bonding acs.org |

| 2,4-Dibromophenol | 1.83 × 10⁴ | -7.03 | Van der Waals, Hydrogen Bonding acs.org |

Beyond predicting binding affinity, docking studies provide a detailed, atom-level view of the interactions between the ligand and the amino acid residues lining the binding pocket. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH and -NH2 groups of the ligand) and acceptors (like backbone carbonyls or specific amino acid side chains).

Hydrophobic Interactions: Occur between the nonpolar aromatic ring of the ligand and hydrophobic amino acid residues such as Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonds: A specific non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of Serine, Threonine, or Aspartate. nih.govsemanticscholar.org For a tribrominated compound, halogen bonding could be a significant contributor to binding specificity and affinity. nih.gov

In the docking study of bromophenols with HSA, the simulations revealed that the ligands were surrounded by a mix of hydrophobic and polar residues. acs.org For 2,4-dibromophenol, key interacting residues included Leu115, Lys117, Phe157, and Arg160, with the binding driven primarily by van der Waals forces and hydrogen bonding. acs.org A similar analysis for this compound would be crucial to identify the specific residues in a target protein that are critical for its binding, providing a roadmap for designing analogues with improved potency or selectivity.

Table 4: Example of Interacting Amino Acid Residues for Polyphenolic Ligands with Cyclooxygenase-2 (COX-2) This table shows examples of amino acid residues identified through molecular docking as being critical for the binding of various phenolic compounds to the active site of the inflammatory enzyme COX-2.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |

| Chlorogenic acid | -8.6 | ARG469, ASN34, CYS36, GLU465, GLY45 nih.gov |

| 3-Indoleacrylic acid | -7.6 | LEU352, SER353, HIS90, VAL349, TRP387 nih.gov |

| Astragalin | -6.9 | THR212, HIS214, HIS386, HIS207, VAL291 nih.gov |

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For halogenated phenols, the primary abiotic pathways are photochemical degradation and hydrolysis.

Photochemical Degradation in Aqueous and Atmospheric Media

Photochemical degradation, or photolysis, is the breakdown of compounds by light. While extensive research exists on the photolysis of 2,4,6-TBP, nih.govresearchgate.net specific studies detailing the photochemical degradation of this compound in aqueous or atmospheric media are not available in the current scientific literature. The presence of the amino group at the 3-position would likely influence the compound's light absorption properties and reaction pathways compared to 2,4,6-TBP, but without experimental data, these effects remain speculative.

Role of Photochemically Produced Hydroxyl Radicals and Singlet Oxygen

Hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are highly reactive species that play a crucial role in the photochemical degradation of many organic pollutants. They can be generated in sunlit surface waters through the interaction of light with natural water components like dissolved organic matter. Although these reactive oxygen species are known to degrade a wide range of phenolic compounds, no studies have been published that specifically investigate their role in the transformation of this compound.

Influence of Environmental Factors on Photolysis Kinetics

Environmental parameters such as pH, the presence of dissolved organic matter, and the concentration of inorganic ions can significantly influence the rate of photolysis. For the related compound 2,4,6-TBP, factors like pH and the presence of ions such as Fe³⁺ and NO₂⁻ have been shown to affect its transformation rate. researchgate.net However, a corresponding investigation into the influence of these environmental factors on the photolysis kinetics of this compound has not been documented.

Compound-Specific Isotope Fractionation (CSIA) Studies during Photodegradation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to elucidate the degradation pathways of environmental contaminants. researchgate.netvliz.bemdpi.com By measuring the changes in the stable isotopic ratios of elements like carbon and nitrogen, researchers can gain insights into the reaction mechanisms. There are currently no published CSIA studies that have been conducted on the photodegradation of this compound. Such studies would be valuable in determining its environmental fate and degradation mechanisms.

Hydrolytic Stability and Reaction Pathways in Water Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence. Detailed studies on the hydrolytic stability and potential reaction pathways of this compound in various water systems are not available in the peer-reviewed literature.

Biotic Transformation and Metabolic Fates

Biotic transformation involves the degradation of compounds by living organisms, primarily microorganisms and plants. This is a critical pathway for the removal of many organic pollutants from the environment.

Research on the biodegradation of brominated phenols has identified various metabolic pathways. For instance, studies on 2,4,6-TBP have shown that it can be metabolized by plants and microorganisms through pathways such as debromination, hydroxylation, methylation, and conjugation. nih.govnih.govresearchgate.net However, specific research detailing the biotic transformation and metabolic fates of this compound is currently absent from the scientific literature. The amino group substituent would likely present a different substrate for microbial enzymes, potentially leading to unique metabolic pathways compared to 2,4,6-TBP, but these pathways have yet to be investigated.

Microbial Degradation Pathways and Biotransformation Enzymes

The microbial degradation of 2,4,6-tribromophenol (B41969) (TBP) is a critical process influencing its persistence in the environment. However, its chemical stability and composition present challenges for microorganisms. TBP has a low carbon content, accounting for only 21.6% of its weight, while bromine constitutes 72%, making it a poor primary energy source for microbial growth . Consequently, the biodegradation of TBP often requires a secondary carbon source, a concept known as co-metabolism .

Studies have demonstrated the capability of certain bacterial strains, such as Rhodococcus erythropolis and Pseudomonas fluorescens, to degrade TBP in the presence of suitable co-substrates like glucose, succinate, or phenol . The presence of these more easily metabolized compounds supports the bacterial growth necessary to facilitate the breakdown of TBP . Under anaerobic conditions, TBP can be completely mineralized to carbon dioxide by a synthetic microbial community nih.gov. This process involves a consortium of bacteria, including Clostridium, Dehalobacter, and Desulfatiglans, which work in concert nih.gov. The initial and often rate-limiting step in anaerobic degradation is reductive debromination, where bromine atoms are sequentially removed from the phenol ring researchgate.net. The degradation pathways and the resulting intermediate products can vary depending on the specific microbial strains and the prevailing geochemical conditions researchgate.net.

Metabolism in Terrestrial and Aquatic Organisms (e.g., Rice Plants)

Terrestrial and aquatic organisms, particularly plants, play a significant role in the metabolism of TBP. Rice plants (Oryza sativa) have been shown to efficiently absorb and metabolize TBP from their environment. In hydroponic studies, rice plants metabolized 99.2% of the available TBP within five days of exposure nih.govresearchgate.net. The biotransformation within the plant occurs through multiple pathways, including hydroxylation, methylation, acylation, and, most prominently, conjugation nih.gov.

The primary metabolic processes are Phase II conjugation reactions, where TBP is bound to endogenous molecules like sugars (glycosylation) or sulfates (sulfation) nih.govacs.org. These reactions produce more water-soluble conjugates, which facilitates their transport and sequestration. Upon formation in the roots, the predominant sulfation and glycosylation conjugates are actively excreted back into the hydroponic solution nih.govacs.org. However, the conjugates exhibit different behaviors within the plant; the sulfated conjugate can be transported vertically into the leaf sheaths and leaves, whereas the glycosylation conjugates are typically sequestered within the cell vacuoles and walls of the roots nih.govacs.org. A detectable debromination metabolite, 2,4-dibromophenol, has also been identified, indicating that debromination at the ortho position occurs within the rice plant nih.gov.

| Metabolite Type | Specific Transformation Pathway | Identified Products | Fate in Plant |

|---|---|---|---|

| Debromination | Removal of a bromine atom | 2,4-dibromophenol | Detected within plant tissues nih.gov |

| Conjugation | Sulfation | Sulfate (B86663) conjugates (e.g., TP408) | Excreted from roots; can be transported to leaves nih.govacs.org |

| Conjugation | Glycosylation | Glycoside conjugates (e.g., TP490) | Excreted from roots; sequestered in root cell vacuoles and walls nih.govacs.org |

| Hydroxylation | Addition of a hydroxyl group | Dihydroxyl dibromophenol | Intermediate product nih.gov |

Mammalian Biotransformation and Metabolite Identification

In mammals, 2,4,6-TBP is readily absorbed and rapidly metabolized and excreted who.intnih.gov. Following oral administration in rats, the majority of the compound is eliminated via urine within 24 hours nih.gov. The biotransformation process in mammals primarily involves Phase II conjugation reactions to increase its water solubility and facilitate excretion mhmedical.com.

The primary metabolites identified in the urine of rats are TBP-glucuronide and TBP-sulfate nih.gov. Analysis of bile shows the presence of only TBP-glucuronide, whereas fecal matter contains the unchanged parent TBP nih.gov. This indicates that after absorption, TBP undergoes glucuronidation and sulfation in the liver, with the resulting conjugates being eliminated through both renal and biliary pathways. The parent compound found in feces is likely the unabsorbed portion of the original dose nih.gov.

Interestingly, the high levels of TBP sometimes found in human tissues may not solely originate from direct environmental exposure. Evidence suggests that TBP can be a significant metabolite of other, more complex brominated flame retardants nih.gov. In vitro studies using human and rat liver microsomes have shown that 2,4,6-tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) is rapidly biotransformed into 2,4,6-TBP, suggesting that exposure to precursor compounds like TTBP-TAZ can be an indirect but significant source of TBP in humans researchgate.netnih.gov. In contrast, other flame retardants such as TBBPA, BTBPE, and DBDPE did not produce TBP under the same conditions nih.gov.

Mechanistic Toxicology and Biological Interactions at the Molecular Level

Molecular Mechanisms of Endocrine Disruption

3-Amino-2,4,6-tribromophenol is suspected to be an endocrine disruptor, interfering with the body's hormonal systems. nih.gov The mechanisms of this disruption are multifaceted, involving direct receptor interactions, inhibition of key enzymes in hormone metabolism, and interference with hormone transport.

Research indicates that 2,4,6-tribromophenol (B41969) can act as an antagonist to both estrogen and androgen receptors, thereby inhibiting the normal activity of these crucial hormones.

Utilizing yeast reporter-gene assays, studies have demonstrated the ability of 2,4,6-tribromophenol to decrease the transcriptional activity of human estrogen and androgen receptors. nih.gov This antagonistic activity is characterized by the following median inhibitory concentrations (IC50):

| Receptor/Assay | IC50 (μM) |

| Anti-estrogenic activity (luciferase reporter) | 14.1 |

| Anti-androgenic activity (luciferase reporter) | 3.9 |

| Anti-estrogenic activity (β-galactosidase assay) | 9.2 |

These findings suggest that 2,4,6-tribromophenol can interfere with signaling pathways mediated by both female and male sex hormones. nih.gov In vitro studies have shown that 2,4,6-tribromophenol can reduce the transcriptional activity of both estrogen and androgen receptors at low micromolar concentrations, with IC50 values ranging from 4 to 14 µM. nih.gov

Sulfotransferase enzymes play a critical role in the metabolism and regulation of steroid hormones, including estrogens. Inhibition of these enzymes can lead to an accumulation of active hormones, potentially causing endocrine disruption. 2,4,6-tribromophenol has been shown to inhibit the activity of several human sulfotransferase (SULT) isoforms.

A study investigating the effects of bromophenols on SULTs demonstrated that 2,4,6-tribromophenol inhibits SULT1A1, SULT1A3, SULT1B1, and SULT1E1. nih.gov Among these, SULT1E1 is the primary enzyme responsible for the sulfation and inactivation of estrogens. The IC50 values for the inhibition of these isoforms by 2,4,6-tribromophenol are presented below:

| Sulfotransferase Isoform | IC50 (μM) |

| SULT1A1 | 1.25 |

| SULT1A3 | 3.89 |

| SULT1B1 | 0.78 |

| SULT1E1 | 2.13 |

These results indicate that 2,4,6-tribromophenol is a potent inhibitor of key enzymes involved in estrogen metabolism, which could lead to altered endocrine function. nih.gov

Thyroid hormones are essential for normal development and metabolism, and their transport in the bloodstream is facilitated by proteins such as transthyretin (TTR). Chemicals that bind to TTR can displace thyroid hormones, thereby disrupting their signaling.

2,4,6-tribromophenol has been identified as a compound that binds to human TTR, potentially interfering with thyroid hormone transport. nih.gov One study reported an IC50 value of 8.3 nM for the inhibition of thyroid hormone sulfotransferase activity by 2,4,6-tribromophenol, indicating its potential to disrupt thyroid hormone regulation through multiple mechanisms. nih.gov

Aryl Hydrocarbon Receptor (AhR) Pathway Interactions

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants. It also plays a role in normal physiological processes.

Currently, there is a lack of direct evidence in the scientific literature detailing the agonistic or antagonistic effects of this compound or its parent compound, 2,4,6-tribromophenol, on the Aryl Hydrocarbon Receptor. While some studies have investigated the AhR-mediated effects of precursors to 2,4,6-tribromophenol, the direct interaction of the compound itself with the AhR remains an area for further investigation.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

The required sections focus on highly specific aspects of mechanistic toxicology, including interactions with the Aryl Hydrocarbon Receptor (AhR), mechanisms of genotoxicity, and detailed toxicokinetic profiles. Extensive searches did not yield studies addressing these endpoints specifically for this compound.

While research is available for the related isomer, 2,4,6-tribromophenol (TBP) , and other similarly named compounds, the strict adherence to the subject "solely on the chemical Compound 'this compound'" prevents the use of this data as it would not be scientifically accurate or relevant to the specific compound .

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. The specific research findings required to populate the following sections are not present in the currently available body of scientific literature:

Bioaccumulation and Biomagnification Mechanisms

Maternal-Offspring Transfer Mechanisms and Tissue Distribution

An article on these topics for this compound would require dedicated toxicological studies that have not yet been published.

Enzymatic Biotransformation and Detoxification Pathways

The enzymatic biotransformation of this compound is presumed to follow established pathways for halogenated phenols and aromatic amines. These pathways involve a series of enzymatic reactions that modify the chemical structure of the compound to increase its water solubility and facilitate its removal from the body.

Phase I metabolism typically involves the introduction or unmasking of functional groups, such as hydroxyl (-OH) groups, which can serve as sites for subsequent Phase II conjugation reactions. For this compound, the primary Phase I reactions are expected to be hydroxylation and debromination.

Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic ring. In analogous compounds like other halogenated phenols, hydroxylation is a common metabolic step. This reaction is often catalyzed by monooxygenases, which can increase the polarity of the molecule. For aromatic amines, ortho-hydroxylation is a known metabolic pathway catalyzed by enzymes like tyrosinase nih.gov.

Debromination: The removal of bromine atoms from the phenolic ring is another potential Phase I metabolic pathway. Reductive debromination, where a bromine atom is replaced by a hydrogen atom, has been observed in the metabolism of other brominated phenols. This process can reduce the steric hindrance and potential toxicity of the compound. Studies on 2,4,6-tribromophenol have shown that debromination can occur, leading to the formation of less brominated phenols.

Table 1: Potential Phase I Metabolites of this compound

| Parent Compound | Reaction | Potential Metabolite(s) |

| This compound | Hydroxylation | Amino-tribromo-hydroquinone |

| This compound | Debromination | 3-Amino-2,4-dibromophenol, 3-Amino-2,6-dibromophenol, 3-Amino-4,6-dibromophenol |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and promotes their excretion. For compounds containing hydroxyl and amino groups, such as this compound, the most prominent Phase II reactions are sulfation and glucuronidation.

Sulfation: This reaction involves the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl or amino group of the substrate. This process is catalyzed by sulfotransferases (SULTs). The resulting sulfate (B86663) conjugates are highly water-soluble and readily excreted in the urine. The sulfonation of aminophenols is a recognized metabolic pathway acs.org.

Glucuronidation: This is a major detoxification pathway where a glucuronic acid moiety is transferred from uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the substrate. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Both the hydroxyl and amino groups of this compound can potentially undergo glucuronidation, forming O-glucuronides and N-glucuronides, respectively. Glucuronidation is a common metabolic fate for phenols and aromatic amines nih.govwikipedia.org.

Table 2: Potential Phase II Conjugates of this compound

| Substrate | Reaction | Conjugate |

| This compound | Sulfation | 3-Amino-2,4,6-tribromophenyl sulfate |

| This compound | Glucuronidation | 3-Amino-2,4,6-tribromophenyl glucuronide |

| Hydroxylated Metabolite | Sulfation | Amino-tribromo-hydroquinone sulfate |

| Hydroxylated Metabolite | Glucuronidation | Amino-tribromo-hydroquinone glucuronide |

The enzymatic machinery responsible for the biotransformation of xenobiotics is vast and includes several families of enzymes. The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in Phase I metabolism.

Cytochrome P450 Enzymes: CYPs are heme-containing monooxygenases that are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues wikipedia.orgnih.gov. They are involved in the oxidation of a wide variety of substrates, including halogenated aromatic compounds nih.gov. It is highly probable that CYP enzymes are involved in the initial hydroxylation and oxidative dehalogenation of this compound. Specific CYP isozymes, such as those from the CYP1, CYP2, and CYP3 families, are known to metabolize a broad range of xenobiotics. For instance, CYP2E1 is involved in the oxidation of acetaminophen, a related aminophenol derivative, to a reactive intermediate wikipedia.orgmdpi.com.

Other Biotransformation Enzymes: Besides CYPs, other enzymes contribute to the metabolism of phenolic and amino compounds.

Flavin-containing monooxygenases (FMOs): These enzymes can also catalyze the oxidation of nitrogen-containing compounds.

Peroxidases: These enzymes, in the presence of hydrogen peroxide, can catalyze the oxidation of phenols nih.gov.

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): As mentioned earlier, these are the key enzyme families responsible for the Phase II conjugation reactions of glucuronidation and sulfation, respectively.

Table 3: Enzymes Potentially Involved in the Biotransformation of this compound

| Metabolic Phase | Reaction | Enzyme Family | Potential Role |

| Phase I | Hydroxylation, Debromination | Cytochrome P450 (CYP) | Catalyzes the initial oxidative metabolism of the aromatic ring. |

| Phase I | Oxidation | Flavin-containing monooxygenases (FMOs) | Potential involvement in the oxidation of the amino group. |

| Phase I | Oxidation | Peroxidases | Can catalyze the oxidation of the phenolic group. |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugates glucuronic acid to hydroxyl and amino groups. |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugates a sulfonate group to hydroxyl and amino groups. |

Advanced Applications in Chemical Synthesis and Materials Science Research

Utility as a Building Block in Complex Organic Synthesis

The strategic placement of reactive sites—the amino and hydroxyl groups—along with the heavily brominated aromatic ring, endows 3-Amino-2,4,6-tribromophenol with significant potential as a scaffold for constructing complex molecules. Its utility spans the synthesis of intermediates for pharmaceuticals and the precise control of reaction outcomes in multi-step synthetic sequences.

Aminophenols are a well-established class of compounds that serve as crucial intermediates in the pharmaceutical industry. For instance, simple aminophenols are foundational to the synthesis of widely used analgesics and other therapeutics. The structure of this compound offers a more complex starting point for creating novel molecular frameworks.

The presence of multiple bromine atoms significantly influences the electronic properties of the aromatic ring and can enhance the lipophilicity of derivative compounds, a key factor in modulating the biological activity and pharmacokinetic profiles of potential drug candidates. Researchers can utilize the amino and hydroxyl groups for a variety of chemical transformations to build larger, more complex structures. For example, the amino group can be acylated, alkylated, or diazotized to introduce new functionalities, while the hydroxyl group can undergo etherification or esterification. These reactions allow for the attachment of this compound to other molecular fragments, making it a valuable precursor for creating halogenated, biologically active scaffolds that are explored in medicinal chemistry for their potential therapeutic properties.

| Functional Group | Potential Transformation | Application in Synthesis |

| Amino (-NH₂) | Acylation, Alkylation, Diazotization | Introduction of diverse side chains; formation of azo compounds; coupling reactions. |

| Hydroxyl (-OH) | Etherification, Esterification | Linkage to other molecules; modification of solubility and electronic properties. |

| Tribrominated Ring | Nucleophilic Aromatic Substitution (under harsh conditions) | Further functionalization of the aromatic core. |

In the synthesis of complex organic molecules like pharmaceuticals, precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of chemical reactions (regiochemistry) is critical. masterorganicchemistry.com

Regioselectivity: The substitution pattern of this compound inherently dictates a high degree of regioselectivity in further electrophilic aromatic substitution reactions. The hydroxyl and amino groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. bris.ac.ukquora.com However, in this molecule, the ortho and para positions (carbons 2, 4, and 6) are already occupied by bromine atoms. The only remaining position on the ring, C5, is ortho to the amino group and meta to the hydroxyl group. This electronic bias, combined with the significant steric hindrance from the adjacent bromine atoms, makes the C5 position the primary target for any subsequent substitution, leading to a highly predictable and regioselective outcome.

Stereoselectivity: While the molecule itself is not chiral, its functional groups can be used to direct the stereochemical outcome of subsequent reactions. The amino or hydroxyl group can be derivatized to act as a chiral auxiliary or a directing group. This temporary modification can guide the approach of a reagent to a nearby reaction center, favoring the formation of one stereoisomer over another. nih.gov After the desired stereochemistry is established, the auxiliary can be removed, yielding an enantiomerically enriched product. This makes the scaffold potentially useful in asymmetric synthesis, where controlling chirality is essential for biological function.

Integration into Novel Flame Retardant Technologies

Brominated compounds are widely recognized for their effectiveness as flame retardants. researchgate.net this compound is of particular interest in this field because its reactive functional groups allow it to be chemically integrated into polymer structures, offering significant advantages over traditional additive flame retardants. researchgate.net

A primary challenge with many flame retardants is their tendency to leach from the host polymer over time, which can lead to reduced fire safety and environmental contamination. researchgate.net this compound is designed to overcome this issue by acting as a reactive flame retardant. nih.gov Its amino (-NH₂) and hydroxyl (-OH) groups can form covalent bonds with the polymer backbone.

This chemical integration can be achieved through several mechanisms:

In Epoxy Resins: The amino group can react with epoxide rings during the curing process, incorporating the tribromophenyl moiety directly into the cross-linked polymer network. mdpi.com

In Polyurethanes: The hydroxyl group can react with isocyanate groups, making the molecule a permanent part of the polyurethane chain.

In Polyesters: The hydroxyl or amino group can participate in polycondensation reactions, acting as a chain terminator or "reactive cap," which effectively seals the end of a polymer chain.

By covalently bonding the flame retardant to the polymer matrix, this approach ensures its permanence, leading to durable fire resistance and preventing its release into the environment.

| Polymer Type | Reactive Group on Compound | Reaction Mechanism | Benefit |

| Epoxy Resins | Amino (-NH₂) | Nucleophilic ring-opening of epoxide | Covalent integration, no leaching |

| Polyurethanes | Hydroxyl (-OH) | Reaction with isocyanate | Permanent part of polymer chain |

| Polyesters | Hydroxyl (-OH) or Amino (-NH₂) | Esterification or Amidation (Polycondensation) | Acts as a chain-capping agent |